molecular formula C11H10ClNO2 B2948895 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol CAS No. 109572-24-9

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol

カタログ番号: B2948895
CAS番号: 109572-24-9
分子量: 223.66
InChIキー: SQYVFTREWNTIKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol is a chiral secondary alcohol featuring an isoxazole ring substituted with a 4-chlorophenyl group at position 3 and a hydroxymethyl (-CH2OH) group at position 1. Its molecular formula is C11H10ClNO2, with a molecular weight of 223.66 g/mol . The compound exists in enantiomeric forms, with the (1S)-enantiomer (CAS: 1565845-63-7) being explicitly documented .

特性

IUPAC Name

1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVFTREWNTIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol can undergo various chemical reactions, including:

科学的研究の応用

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol has several scientific research applications, including:

作用機序

The mechanism of action of 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Isoxazole Derivatives with Aromatic Substituents

a. 1-[3-(4-Chlorophenyl)-5-methylisoxazol-4-yl]ethanone
  • Structure : Methyl group at position 5 of the isoxazole ring and a ketone at position 1.
  • Properties: Reduced polarity compared to the ethanol derivative, which may affect membrane permeability. Documented in safety data sheets, highlighting industrial relevance .
b. 3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole hydrochloride
  • Structure: Morpholinoethyl group attached to the isoxazole ring.
  • Properties : The morpholine moiety introduces basicity and hydrogen-bonding capacity, likely enhancing solubility and target interaction (e.g., kinase inhibition) .
c. 4-Aza-2,3-didehydropodophyllotoxin derivatives
  • Structure : Incorporates the 3-(4-chlorophenyl)-5-isoxazolyl group into a podophyllotoxin scaffold.
  • Properties : These compounds exhibit antitumor activity against human cancer cell lines, suggesting the isoxazole-chlorophenyl motif contributes to cytotoxicity .

Chalcone Analogues with Halogen-Substituted Aromatic Rings

a. (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Compound 1)
  • Structure : Chalcone with 4-chlorophenyl and p-tolyl groups.
  • Synthesis : Prepared via Claisen-Schmidt condensation (microwave-assisted, 87% yield) .
  • Cytotoxicity : IC50 = 1,484.75 µg/mL against MCF-7 cells, indicating low potency .
b. (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (Compound 4)
  • Structure : Bromine and isopropyl substituents enhance lipophilicity.

Comparison Insight : While chalcones and isoxazoles differ in core structure, halogenated aromatic groups (e.g., 4-chlorophenyl) are common. Chalcones with bulkier substituents (e.g., isopropyl) show higher cytotoxicity, suggesting steric and electronic factors critically influence activity .

Enantiomeric Specificity: (1S)-1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol

  • Implications : Enantiopure compounds often exhibit distinct pharmacokinetic profiles; however, comparative data with the racemic mixture or (1R)-form are absent in the evidence.

生物活性

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol is a compound that belongs to the isoxazole family, which has garnered attention due to its diverse biological activities. Isoxazole derivatives are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

C9H8ClN2O\text{C}_9\text{H}_8\text{Cl}\text{N}_2\text{O}

This structure features a chlorophenyl group attached to an isoxazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. A study evaluating various isoxazole compounds found that those with specific substituents on the phenyl ring showed enhanced antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundBacterial Strains TestedActivity Level
5aE. coliModerate
5bS. aureusGood
5fPseudomonas aeruginosaExcellent
5iCandida albicansGood

The presence of the 4-chloro group in the phenyl ring of this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anti-inflammatory and Analgesic Properties

Isoxazole derivatives have also been studied for their anti-inflammatory effects. The compound's ability to selectively inhibit cyclooxygenase-2 (COX-2) has been documented, making it a potential candidate for treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX-2 Inhibition (%)Analgesic Activity (Analgesic Score)
1857
2705
3908

The data indicate that compounds similar to this compound exhibit strong COX-2 inhibition, correlating with their analgesic effects .

The biological activity of isoxazole compounds is often attributed to their ability to interact with various molecular targets within cells. For example:

  • Inhibition of Enzymes : Isoxazoles can inhibit enzymes such as COX-2 and other cyclooxygenases, leading to reduced production of pro-inflammatory mediators.
  • Cellular Signaling Pathways : The compound may affect cellular signaling pathways related to inflammation and pain perception by modulating the activity of specific receptors or kinases .

Case Studies

Several studies have highlighted the effectiveness of isoxazole derivatives in clinical settings. For instance:

  • Antimicrobial Efficacy : A study demonstrated that a related isoxazole compound significantly reduced bacterial counts in infected animal models.
  • Inflammation Models : In rodent models of arthritis, administration of isoxazole derivatives resulted in decreased swelling and pain, indicating their potential as anti-inflammatory agents.

Q & A

Q. What are the common synthetic routes for 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol, and what experimental conditions are critical for success?

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

  • Method A : Refluxing 4-hydroxyacetophenone derivatives with 4-chlorobenzyl chloride in ethanol using anhydrous potassium carbonate as a base (6 hours, 50 mL solvent). Reaction completion is monitored via color change, followed by precipitation in cold water and recrystallization from ethanol .
  • Method B : Chlorination of intermediates using phosphorus pentachloride (PCl₅) under controlled conditions to introduce the isoxazole ring .
    Critical parameters : Solvent purity (absolute ethanol), stoichiometric excess of chlorinated reagents (30 mmol vs. 25 mmol), and temperature control during reflux to avoid side reactions.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous pyrazoline and isoxazole derivatives. This technique resolves bond angles, dihedral angles, and crystal packing .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to distinguish aromatic protons (δ 7.2–8.1 ppm) and hydroxyl groups (broad singlet at δ 4.5–5.5 ppm) .
    • IR : Key stretches include O–H (3250–3500 cm⁻¹), C–Cl (750–800 cm⁻¹), and isoxazole C=N (1600–1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antifungal screening : Use agar diffusion assays against Candida albicans or Aspergillus niger, with fluconazole as a positive control .
  • Antibacterial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for higher yield or greener chemistry?

  • Catalytic systems : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Solvent selection : Substitute ethanol with cyclopentyl methyl ether (CPME) or 2-methyl-THF for reduced environmental impact .
  • Biocatalysis : Explore enzymatic methods (e.g., lipases) for stereoselective synthesis, though this requires screening for compatible enzyme-substrate pairs .

Q. How should contradictions in spectroscopic or crystallographic data be resolved?

  • Data validation : Cross-reference NMR assignments with computational tools (e.g., DFT calculations for chemical shift prediction) .
  • Crystallographic redundancy : Collect multiple datasets at different temperatures (e.g., 90 K vs. 298 K) to assess thermal motion effects on bond lengths .
  • Multi-technique approach : Combine HPLC purity analysis (>98%) with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

Q. What strategies are effective in studying the environmental persistence or degradation pathways of this compound?

  • Photodegradation studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze breakdown products via LC-MS .
  • Soil microcosm assays : Monitor biodegradation in agricultural soil samples using ¹⁴C-labeled analogs to track mineralization rates .

Future Research Directions

Q. What underexplored areas warrant further investigation?

  • Structure-activity relationships (SAR) : Modify the isoxazole ring (e.g., introduce electron-withdrawing groups) to enhance antifungal potency .
  • Mechanistic studies : Use cryo-EM or molecular docking to probe interactions with fungal cytochrome P450 enzymes .
  • Green chemistry : Develop continuous-flow synthesis protocols to minimize waste and energy consumption .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。